molecular formula C20H16ClFN4O2S B2906793 N-[(3-chloro-4-fluorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251585-79-1

N-[(3-chloro-4-fluorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2906793
CAS No.: 1251585-79-1
M. Wt: 430.88
InChI Key: BZDDFSITGDPUDM-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-fluorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group substituted with chlorine and fluorine, a cyclopropylcarbonyl group, and a pyridinylisothiazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate is prepared by reacting 3-chloro-4-fluorobenzyl chloride with an appropriate nucleophile under basic conditions.

    Cyclopropylcarbonylation: The benzyl intermediate is then reacted with cyclopropylcarbonyl chloride in the presence of a base to introduce the cyclopropylcarbonyl group.

    Pyridinylisothiazole Formation: The final step involves the formation of the pyridinylisothiazole moiety through a cyclization reaction, typically using a suitable catalyst and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-fluorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the positions substituted with chlorine and fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(3-chloro-4-fluorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use as a tyrosine kinase inhibitor in cancer therapy.

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Another compound with similar structural features and biological activity.

Uniqueness

N-[(3-chloro-4-fluorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-4-(cyclopropanecarbonylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2S/c21-13-9-11(4-7-14(13)22)10-24-20(28)18-17(25-19(27)12-5-6-12)16(26-29-18)15-3-1-2-8-23-15/h1-4,7-9,12H,5-6,10H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDDFSITGDPUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NCC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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